molecular formula C11H8FNaO4 B1415208 Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate CAS No. 2034161-81-2

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate

Cat. No.: B1415208
CAS No.: 2034161-81-2
M. Wt: 246.17 g/mol
InChI Key: HHDLBFDSAAAQBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a dioxobut-2-en-2-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with methoxyacetic acid in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The methoxy and dioxobut-2-en-2-olate moieties can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and methoxy-substituted dioxobut-2-en-2-olates. Examples include:

  • 4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-ol
  • 4-(2-chlorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate

Uniqueness

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is unique due to the combination of its fluorophenyl and methoxy groups, which confer distinct chemical properties. These properties include enhanced reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4.Na/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12;/h2-6,14H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDLBFDSAAAQBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=CC=C1F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 3
Reactant of Route 3
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 4
Reactant of Route 4
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 5
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 6
Reactant of Route 6
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.